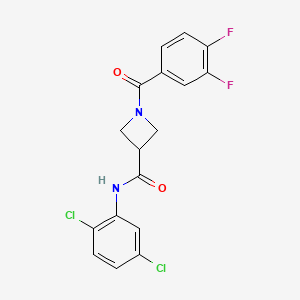

N-(2,5-dichlorophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

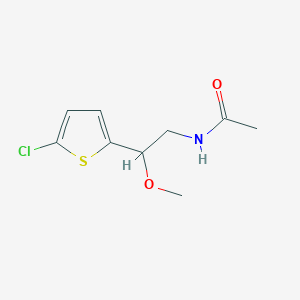

N-(2,5-dichlorophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a potent inhibitor of D-amino acid oxidase (DAAO), a flavoenzyme that is involved in the metabolism of D-amino acids.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antidepressant/Nootropic Activities

In a study focusing on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazine, researchers investigated the antidepressant and nootropic activities of these compounds. The study involved the synthesis of 2-azetidinones using stirring and sonication methods, followed by cyclocondensation with chloroacetyl chloride. Notably, compounds with 2,5-dimethoxy substitution on the aryl ring exhibited the highest antidepressant activity. Additionally, compounds with para nitro substitution on the aryl ring showed significant nootropic activity in the elevated plus maze test and passive avoidance test in mice. This research confirmed the potential of the 2-azetidinone skeleton as a CNS active agent, suggesting its use in developing potent and safe CNS active agents for therapeutic applications (Thomas et al., 2016).

Antitumor Imidazotetrazines

Synthesis and Antitumor Properties

A study on the synthesis and chemistry of antitumor imidazotetrazines explored the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates. The 3-(2-chloroethyl) derivative exhibited curative activity against L-1210 and P388 leukemia and was proposed to act as a prodrug modification of the acyclic triazene. This compound showed potential in ring-opening to form triazene in aqueous sodium carbonate, highlighting its relevance in antitumor applications (Stevens et al., 1984).

Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives

Antipathogenic Activity

Research on thiourea derivatives synthesized a variety of acylthioureas with significant antipathogenic activity. The study noted that the anti-pathogenic activity was correlated with the presence of one iodine, bromide, or fluorine, and two or three chloride atoms on the N-phenyl substituent of the thiourea moiety. These compounds showed notable activity against Pseudomonas aeruginosa and Staphylococcus aureus, known for their ability to grow in biofilms. The findings demonstrate the potential of these derivatives as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Diaryl Dihydropyrazole-3-Carboxamides and Antiobesity Activity

Synthesis and Evaluation for Appetite Suppression

A study on diaryl dihydropyrazole-3-carboxamides synthesized analogues of these compounds and evaluated their activities for appetite suppression and body weight reduction in animal models. The bisulfate salt of specific compounds showed significant body weight reduction, attributed to CB1 antagonistic activity. Molecular modeling studies also showed interactions of these compounds with the CB1 receptor, similar to known antagonists like rimonabant (Srivastava et al., 2007).

Synthesis of Tetrahydropyrimidine-2-thiones and Thiazolopyrimidine Derivatives

Antimicrobial Activity

In a study on the synthesis of tetrahydropyrimidine-2-thiones and their thiazolopyrimidine derivatives, compounds were synthesized and evaluated for antimicrobial activities. Some compounds exhibited significant inhibition against bacterial and fungal growth, highlighting their potential as biological agents (Akbari et al., 2008).

Eigenschaften

IUPAC Name |

N-(2,5-dichlorophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2F2N2O2/c18-11-2-3-12(19)15(6-11)22-16(24)10-7-23(8-10)17(25)9-1-4-13(20)14(21)5-9/h1-6,10H,7-8H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPHGDZIYGANTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dichlorophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2704357.png)

![(6,7-Dibromo-2-azabicyclo[2.2.1]hept-2-yl)(phenyl)methanone](/img/structure/B2704359.png)

![1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2704361.png)

![N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B2704363.png)

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2704365.png)

![6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2704366.png)

![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-ol](/img/structure/B2704368.png)

![[Naphthalen-1-yl(phenyl)methyl]hydrazine](/img/structure/B2704374.png)